3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone
Overview
Description
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. The starting materials might include 2-chloro-6-fluorobenzyl chloride, 4-hydroxy-2(1H)-pyridinone, and 4-pyridinylmethylamine. The reactions may involve nucleophilic substitution, condensation, and cyclization steps under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for therapeutic uses, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone
- 3-(2-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone
- 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-methylpyridinyl)-2(1H)-pyridinone
Uniqueness
The uniqueness of 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the benzyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-(pyridin-4-ylmethyl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-15-2-1-3-16(20)13(15)10-14-17(23)6-9-22(18(14)24)11-12-4-7-21-8-5-12/h1-9,23H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHIVOECRZCMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CN(C2=O)CC3=CC=NC=C3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.